(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
Overview
Description
(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which is a key structural motif in many biologically active compounds. This particular chalcone derivative has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:
Reactants: 4-fluorobenzaldehyde and 2-hydroxy-4-methylacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to a saturated carbonyl compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α, β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (e)-3-(4-Chlorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
- (e)-3-(4-Methoxyphenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
- (e)-3-(4-Methylphenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluorine atom in (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its biological activity and make it a more potent compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-11-2-8-14(16(19)10-11)15(18)9-5-12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQALXTEJCRDO-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.